Demecarium bromide

Catalog No.
S525620
CAS No.
56-94-0
M.F
C32H52BrN4O4+
M. Wt
636.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Demecarium bromide

CAS Number

56-94-0

Product Name

Demecarium bromide

IUPAC Name

trimethyl-[3-[methyl-[10-[methyl-[3-(trimethylazaniumyl)phenoxy]carbonylamino]decyl]carbamoyl]oxyphenyl]azanium;bromide

Molecular Formula

C32H52BrN4O4+

Molecular Weight

636.7 g/mol

InChI

InChI=1S/C32H52N4O4.BrH/c1-33(31(37)39-29-21-17-19-27(25-29)35(3,4)5)23-15-13-11-9-10-12-14-16-24-34(2)32(38)40-30-22-18-20-28(26-30)36(6,7)8;/h17-22,25-26H,9-16,23-24H2,1-8H3;1H/q+2;/p-1

InChI Key

WMPGXFWTTMMVIA-UHFFFAOYSA-M

SMILES

CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C.[Br-].[Br-]

Solubility

FREELY SOL IN WATER, ALCOHOL; SPARINGLY SOL IN ACETONE; INSOL IN ETHER

Synonyms

3,3’-[1,10-decanediylbis[(methylimino)carbonyloxy]]bis[N,N,N-trimethylbenzenaminium Bromide; (m-Hydroxyphenyl)trimethylammonium Bromide Decamethylenebis[methylcarbamate];(m-hydroxyphenyl)trimethylammonium Bromide Decamethylenebis[methylcarbamate]; 3

Canonical SMILES

CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C.[Br-]

Inhibition of Acetylcholinesterase

Demecarium bromide acts by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the nervous system. By inhibiting AChE, demecarium bromide leads to increased levels of ACh at the neuromuscular junction, which can enhance muscle contraction and nerve impulse transmission . This mechanism of action makes it a valuable tool for researchers studying various aspects of the cholinergic system, including:

  • Neuromuscular transmission: Demecarium bromide can be used to investigate the mechanisms underlying neuromuscular transmission and muscle function .
  • Learning and memory: Researchers have employed demecarium bromide to study its effects on learning and memory processes, as the cholinergic system plays a crucial role in these cognitive functions .
  • Neurodegenerative diseases: Demecarium bromide has been used in research models of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease, where cholinergic dysfunction is implicated .

Demecarium bromide is a quaternary ammonium compound and a potent cholinesterase inhibitor used primarily in ophthalmology for the treatment of glaucoma. Its chemical formula is C32H52N4O42BrC_{32}H_{52}N_{4}O_{4}\cdot 2Br, with a molecular weight of approximately 716.588 g/mol. This compound functions as an indirect-acting parasympathomimetic agent, meaning it enhances the effects of acetylcholine by inhibiting the enzymes responsible for its breakdown, specifically acetylcholinesterase and pseudocholinesterase. The application of demecarium bromide leads to intense miosis (pupil constriction) and ciliary muscle contraction, facilitating the outflow of aqueous humor and thereby reducing intraocular pressure .

Demecarium bromide acts by inhibiting cholinesterase in the eye. Cholinesterase is responsible for breaking down acetylcholine, a neurotransmitter that stimulates muscle contraction. By inhibiting cholinesterase, demecarium bromide allows acetylcholine levels to increase. This leads to constriction of the pupil (miosis) and contraction of the ciliary muscle in the eye []. These effects improve the outflow of aqueous humor, the fluid within the eye, thereby reducing intraocular pressure, a key factor in glaucoma management [].

Demecarium bromide is a potent medication and can cause serious side effects if not used properly []. These include:

  • Ocular irritation (burning, stinging, redness)
  • Headache
  • Brow ache
  • Nausea and vomiting
  • Diarrhea
  • Weakness
  • Slow heart rate
  • Difficulty breathing

In severe cases, systemic toxicity can occur, leading to muscle weakness, paralysis, and even death []. Demecarium bromide should only be used under the supervision of a qualified healthcare professional.

Demecarium bromide acts through several chemical mechanisms:

  • Cholinesterase Inhibition: By binding to the active site of acetylcholinesterase, demecarium bromide prevents the hydrolysis of acetylcholine, leading to increased levels of this neurotransmitter at cholinergic synapses.
  • Miosis Induction: The accumulation of acetylcholine results in the contraction of the iris sphincter muscle, causing miosis.
  • Increased Aqueous Humor Outflow: The contraction of ciliary muscles enhances the drainage pathways for aqueous humor, reducing intraocular pressure.

These reactions are crucial in managing conditions like glaucoma, where controlling intraocular pressure is vital to prevent optic nerve damage .

The biological activity of demecarium bromide is characterized by its role as a cholinergic agent. It primarily affects:

  • Ocular Effects: Induces miosis and facilitates accommodation by contracting ciliary muscles.
  • Systemic Effects: While primarily used topically, systemic absorption can lead to side effects such as increased salivation, sweating, and gastrointestinal motility due to its cholinergic properties .

The synthesis of demecarium bromide involves multiple steps:

  • Formation of Carbamate Esters: The initial step includes the reaction between appropriate amines and carbonyl compounds to form carbamate esters.
  • Quaternization: The resulting compounds are then quaternized using methylating agents to introduce the trimethylammonium group.
  • Bromination: Finally, bromide ions are introduced to form the dibromide salt.

These synthesis methods highlight the complexity involved in producing this pharmaceutical compound while ensuring purity and efficacy .

Interaction studies involving demecarium bromide have revealed important insights:

  • With Other Cholinesterase Inhibitors: Caution is advised when used with other anticholinesterase agents due to potential additive effects leading to toxicity.
  • Ocular Effects: Studies have demonstrated that concurrent use with other ocular agents may enhance or diminish therapeutic effects based on their mechanisms .

Monitoring patients for adverse reactions is essential, particularly in cases where multiple medications are prescribed.

Demecarium bromide shares similarities with several other cholinesterase inhibitors. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaMechanism of ActionPrimary Use
PhysostigmineC15H19N2O2C_{15}H_{19}N_{2}O_{2}Cholinesterase inhibitorGlaucoma, myasthenia gravis
Echothiophate iodideC7H10N2O4PSC_{7}H_{10}N_{2}O_{4}PSOrganophosphate cholinesterase inhibitorGlaucoma
RivastigmineC14H18N2O2C_{14}H_{18}N_{2}O_{2}Reversible inhibitorAlzheimer's disease

Uniqueness of Demecarium Bromide

  • Dual Action: Unlike many other cholinesterase inhibitors that primarily target one type of cholinesterase, demecarium bromide inhibits both acetylcholinesterase and pseudocholinesterase effectively.
  • Ocular Specificity: Its formulation is specifically designed for ocular application, providing targeted effects with minimal systemic absorption compared to other compounds used systemically or via different routes .

Physical Description

Solid

Color/Form

WHITE POWDER
SLIGHTLY YELLOW, CRYSTALLINE POWDER

XLogP3

6.6

Hydrogen Bond Acceptor Count

5

Exact Mass

635.31719 g/mol

Monoisotopic Mass

635.31719 g/mol

Heavy Atom Count

41

Appearance

Ssolid powder

Melting Point

164-170

UNII

61D5V4OKTP

Drug Indication

For the topical treatment of chronic open-angle glaucoma.

Therapeutic Uses

Cholinesterase Inhibitors; Miotics
/IN TREATMENT OF ESOTROPIA/ THERAPY SHOULD BE DISCONTINUED AFTER 4 MO IF INSTILLATION AS OFTEN AS EVERY 2 DAYS IS STILL REQUIRED.
/CONGESTIVE IRITIS, IRIDOCYCLITIS, & CONJUNCTIVAL & INTRAOCULAR HYPEREMIA/ ... CAN BE MINIMIZED BY INSTILLATION OF SOLN OF LOWEST EFFECTIVE CONCN @ BEDTIME, & THEY OFTEN SUBSIDE AFTER FIRST FEW DAYS OF THERAPY. INSTILLATION OF 10% PHENYLEPHRINE HYDROCHLORIDE SOLN MAY BE HELPFUL IF CIRCUMCORNEAL INJECTION IS SEVERE.
FOLLOWING INSTILLATION OF DEMECARIUM IN EYE, MIOSIS APPEARS WITHIN 1 HR & REACHES ITS MAX IN 2 TO 4 HR. REDUCTION OF INTRAOCULAR PRESSURE OCCURS IN CA 12 HR & IS FREQUENTLY PRECEDED BY SLIGHT RISE IN PRESSURE. PUPILLARY CONSTRICTION & DECR INTRAOCULAR PRESSURE MAY PERSIST FOR WK OR MORE FOLLOWING SINGLE INSTILLATION.
For more Therapeutic Uses (Complete) data for DEMECARIUM BROMIDE (10 total), please visit the HSDB record page.

Pharmacology

Demecarium Bromide is the bromide salt form of demecarium, a quaternary ammonium compound and a long-acting cholinesterase inhibitor with parasympathomimetic activity. When used topically, demecarium inactivates both pseudocholinesterase and acetylcholinesterase, thereby preventing acetylcholine breakdown and increasing acetylcholine activity. This causes contraction of the iris sphincter muscle (producing miosis) and the ciliary muscle (affecting the accommodation reflex). In so doing, this agent increases the outflow of the aqueous humor, thereby reducing intraocular pressure.

MeSH Pharmacological Classification

Cholinesterase Inhibitors

Mechanism of Action

/INCR FACILITY OF AQ OUTFLOW/...ACCOMPANIED BY VASODILATATION OF CONJUNCTIVAL VESSELS & INCR PERMEABILITY OF BLOOD-AQ BARRIER. INDIRECT DECR IN ACTIVITY OF EXTRAOCULAR MUSCLES OF CONVERGENCE ALSO OCCURS. ...CHOLINESTERASE INHIBITION PRODUCED BY DEMECARIUM IS "REVERSIBLE".
DEMECARIUM BROMIDE...IS A QUATERNARY AMMONIUM ANTICHOLINESTERASE DRUG. ... RESULTING ACCUM OF ACETYLCHOLINE PRODUCES MIOSIS & STIMULATES CILIARY MUSCLE...REDUCING INTRAOCULAR PRESSURE BY INCR FACILITY OF AQ OUTFLOW.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Carboxylic-ester hydrolases [EC:3.1.1.-]
ACHE [HSA:43] [KO:K01049]

Other CAS

56-94-0

Absorption Distribution and Excretion

DEMECARIUM IS ABSORBED THROUGH CONJUNCTIVAL SAC AS WELL AS THROUGH INTACT SKIN... /DEMECARIUM/

Wikipedia

Demecarium_bromide
Sesamol

Drug Warnings

GONIOSCOPIC EXAM SHOULD CONFIRM THAT ANGLE OF EYE IS OPEN PRIOR TO DEMECARIUM THERAPY... IN PT WITH NARROW ANGLE (CONGESTIVE) GLAUCOMA, INTRAOCULAR PRESSURE MAY BE INCR & ACUTE ATTACKS MAY BE PPT. ...INCR IN INTRAOCULAR PRESSURE MAY OCCUR EVEN WHEN ANGLE IS OPEN...
DEMECARIUM IS CONTRAINDICATED IN PT WITH MARKED VASOMOTOR INSTABILITY, BRONCHIAL ASTHMA, SPASTIC GI CONDITIONS, PEPTIC ULCER, SEVERE BRADYCARDIA OR HYPOTENSION, RECENT MYOCARDIAL INFARCTION, EPILEPSY, OR PARKINSONISM.
.../DEMECARIUM/ SHOULD BE USED WITH GREAT CAUTION, IF AT ALL, IN PT WITH HISTORY OF RETINAL DETACHMENT & IN THOSE WITH OCULAR HYPERTENSION ACCOMPANIED BY INTRAOCULAR INFLAMMATORY PROCESSES. ...CONTRAINDICATED IN PT WITH NARROW ANGLE GLAUCOMA.
/DEMECARIUM/...SHOULD NOT BE ADMIN PRIOR TO IRIDECTOMY IN ANGLE-CLOSURE GLAUCOMA BECAUSE...MORE APT TO AGGRAVATE ANGLE CLOSURE THAN WEAKER MIOTICS.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

N,N'-DIMETHYL-1,10-DECAMETHYLENEDIAMINE IS ADDED TO MOLTEN 3-(DIMETHYLAMINO)PHENYL CARBONATE TO PRODUCE 1,10-DE CAMETHYLENEBIS[3-(DIMETHYL-AMINO)PHENYL N-METHYLCARBAMATE]. AFTER PURIFICATION THIS ESTER...A VISCOUS OIL, IS DISSOLVED IN ETHANOL & DOUBLY QUATERNIZED WITH AID OF AN ACETONE SOLN OF METHYL BROMIDE.
SCHMID, US PATENT 2,789,981 (1957 TO OESTERREICHISCHE STICKSTOFFWERKE).

Interactions

...INHIBITION PRODUCED BY DEMECARIUM IS "REVERSIBLE". LOCAL EFFECTS OF DRUG CAN BE ANTAGONIZED BY ATROPINE AS WELL AS BY PRALIDOXIME (PROTOPAM). EFFECTS OF DEMECARIUM ARE NOT INHIBITED BY PRIOR INSTILLATION OF PHYSOSTIGMINE. /DEMECARIUM/

Stability Shelf Life

AQ SOLN ARE STABLE
STABLE TO AUTOCLAVING, & RETAIN THEIR POTENCY FOR PROLONGED PERIODS

Dates

Modify: 2023-08-15

Explore Compound Types